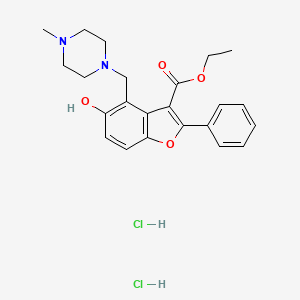

![molecular formula C23H31NO2 B2375794 Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate CAS No. 477856-78-3](/img/structure/B2375794.png)

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

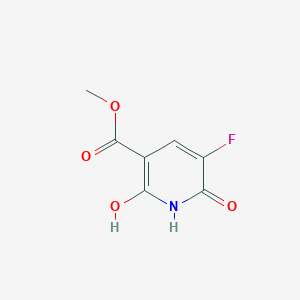

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate is a chemical compound with the molecular formula C23H31NO2 . It holds immense potential for scientific research and exhibits unique properties that make it a valuable asset in various research applications.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C23H31NO2 . The exact arrangement of these atoms in space, known as the compound’s conformation, can influence its reactivity and properties.Applications De Recherche Scientifique

Synthesis and Optical Properties : Abdullmajed et al. (2021) explored the synthesis of Schiff base compounds derived from ethyl-4-amino benzoate, focusing on their optical nonlinear properties. The study found significant optical limiting properties in these compounds, suggesting potential use in optical applications (Abdullmajed et al., 2021).

Preparative Method for Esters of Amino Acids : Research by MacLaren (1972) presented a method for protecting amino groups of amino acids using ethyl ecetoacetate, leading to derivatives that could be alkylated at the carboxyl group. This method offers a preparative approach for various ester derivatives of amino acids (MacLaren, 1972).

Synthesis of Peptidyl Derivatives : Angelastro et al. (1992) synthesized Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound derived from a Reformatsky reaction, suggesting its potential as a proteinase inhibitor (Angelastro et al., 1992).

Antimicrobial Evaluation : A study by Spoorthy et al. (2021) focused on synthesizing and evaluating the antimicrobial activity of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. The compounds showed potential anti-microbial properties, making them candidates for further study in this field (Spoorthy et al., 2021).

Apoptosis-Inducing Agents for Cancer : Research by Gad et al. (2020) involved the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives, evaluating their cytotoxicity against cancer cell lines. Some derivatives showed promising antiproliferative potential, suggesting their use in anticancer therapeutics (Gad et al., 2020).

Prodrug Development for Neuropathic Pain : A study by Rais et al. (2017) synthesized a series of prodrugs from hydroxamate-based inhibitors of glutamate carboxypeptidase II, aiming to improve oral pharmacokinetics for neuropathic pain treatment. The prodrugs showed enhanced plasma exposure, indicating their potential as oral therapy agents (Rais et al., 2017).

Synthesis of Azo-Schiff Bases : Menati et al. (2020) reported the synthesis of a new azo-Schiff base, Ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and studied its crystal structure. This research contributes to the development of novel organic compounds with potential applications in various fields (Menati et al., 2020).

Propriétés

IUPAC Name |

ethyl 4-[(4-heptylphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-3-5-6-7-8-9-19-10-12-20(13-11-19)18-24-22-16-14-21(15-17-22)23(25)26-4-2/h10-17,24H,3-9,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAPNRRMDJQZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

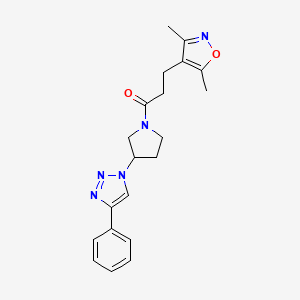

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)

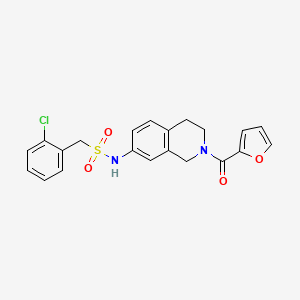

![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)

![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)